o-Aminoazotoluene

Beschreibung

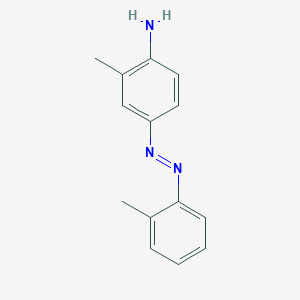

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-methyl-4-[(2-methylphenyl)diazenyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-10-5-3-4-6-14(10)17-16-12-7-8-13(15)11(2)9-12/h3-9H,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRYFZZSECNQOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020069 | |

| Record name | o-Aminoazotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown to golden crystals; orangish red powder. Odorless. (NTP, 1992), Reddish-brown to golden solid; [HSDB] | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Aminoazotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes above 302 °F (NTP, 1992) | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), SOL IN ALCOHOL, ETHER, CHLOROFORM, SOL IN OILS & FATS, SOL IN ACETONE, CELLOSOLVE & TOLUENE | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.57 (NTP, 1992) - Less dense than water; will float | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000075 [mmHg], 7.5X10-7 mm Hg at 25 °C (extrapolated) | |

| Record name | o-Aminoazotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3060 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GOLDEN CRYSTALS, REDDISH-BROWN TO YELLOW CRYSTALS, YELLOW LEAVES FROM ALCOHOL | |

CAS No. |

97-56-3, 41576-40-3, 61550-68-3 | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | o-Aminoazotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Solvent Yellow 3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoazotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041576403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Aminoazotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061550683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Aminoazotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Aminoazotoluene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1797 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-methyl-4-[2-(2-methylphenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Aminoazotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-o-tolylazo-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QHZ900P7ZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

214 to 216 °F (NTP, 1992), 101-102 °C | |

| Record name | O-AMINOAZOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-AMINO-5-AZOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2639 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanisms of O Aminoazotoluene Induced Carcinogenesis

Cellular and Molecular Pathways of Tumorigenesis

o-Aminoazotoluene (OAT), an azo dye classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC), is a potent hepatocarcinogen in most mouse strains. ontosight.aiwikipedia.org The mechanisms underlying its carcinogenic activity are complex, involving metabolic activation, interaction with nuclear receptors, and dysregulation of cellular processes. ontosight.aiwikipedia.org Significant research has focused on understanding these pathways to elucidate how OAT initiates and promotes tumor development, particularly in the liver. ontosight.ai

Role of Xenobiotic-Metabolizing Enzymes (XMEs)

The carcinogenicity of this compound is not attributed to the parent compound itself but to its metabolically activated derivatives. fishersci.fi The biotransformation of OAT is a critical step in its carcinogenic pathway, involving both Phase I and Phase II xenobiotic-metabolizing enzymes (XMEs). ontosight.aiwikipedia.org

Phase I enzymes, primarily from the Cytochrome P450 (CYP) superfamily, are responsible for the initial activation of OAT. ontosight.ai Specifically, studies have shown that OAT induces its own metabolic activation by increasing the expression and activity of CYP1A1 and CYP1A2. wikidata.orguni-freiburg.de This activation, which includes N-hydroxylation, transforms OAT into a more chemically reactive state. wikipedia.org The resulting metabolites are capable of interacting with cellular macromolecules, a key step in chemical carcinogenesis. fishersci.fi

Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), are also modulated by OAT. ontosight.ai These enzymes are typically involved in detoxification by conjugating metabolites to make them more water-soluble for excretion. However, in the case of some azo dyes, conjugation, particularly sulfation, can lead to the formation of unstable and highly reactive esters that contribute to mutagenicity. wikipedia.org Interestingly, while activated metabolites are responsible for some toxic effects, it has been suggested that the unmetabolized OAT or its non-sulfated derivatives might provoke the carcinogenic action, indicating a complex interplay between different metabolic pathways. wikipedia.org

Research indicates that OAT acts as a polycyclic aromatic hydrocarbon (PAH)-type inducer of hepatic microsomal monooxygenases, with an activity level comparable to the well-known inducer 3,4-benzo[a]pyrene. uni-freiburg.de The capability of the liver's S9-fraction from OAT-pretreated mice to activate OAT into mutagens, as demonstrated in the Ames test, confirms that the compound effectively induces the enzymatic machinery necessary for its own bioactivation. uni-freiburg.de

Nuclear Receptor Activation in Carcinogenesis

Xenobiotic-responsive nuclear receptors play a crucial role in mediating the effects of foreign compounds like OAT. ontosight.aiwikipedia.org These ligand-activated transcription factors regulate the expression of genes involved in metabolism, cell cycle, and proliferation. ontosight.ai In the context of OAT-induced carcinogenesis, the Constitutive Androstane (B1237026) Receptor (CAR) and the Aryl Hydrocarbon Receptor (AhR) are of particular importance. wikipedia.orgfishersci.cawikipedia.org

Constitutive Androstane Receptor (CAR) Modulation

OAT has been identified as a selective and effective activator of the mouse Constitutive Androstane Receptor (mCAR). ontosight.aiwikipedia.orgwikipedia.org This activation is dose-dependent and specific, as the structurally similar azo dye, 3'-methyl-4-dimethylaminoazobenzene (B1195842) (3'-MeDAB), does not activate mCAR. ontosight.aimims.com

The activation of CAR by OAT leads to the induction of a specific subset of CAR target genes. ontosight.aiwikipedia.org This has been demonstrated in wild-type mice where OAT treatment increased the hepatic mRNA expression of genes such as Cyp2b10, Cyp2c29, Cyp3a11, Ugt1a1, and the proto-oncogene c-Myc. ontosight.aiwikipedia.orgmims.com Crucially, this induction was absent in CAR-knockout mice, confirming that the effect is CAR-dependent. ontosight.aimims.com The CAR-dependent increase in Cyp2b10 and c-Myc protein expression has also been verified through Western blotting. mims.com CAR is believed to promote liver tumors by stimulating these downstream targets, which facilitate hepatocellular proliferation. nih.gov

Aryl Hydrocarbon Receptor (AhR) Interactions

The Aryl Hydrocarbon Receptor (AhR) is another key xenosensor implicated in the carcinogenic mechanism of OAT. ontosight.aiwikipedia.org Given that the chemical structure of azo dyes resembles that of classical AhR activators like polycyclic aromatic hydrocarbons, the interaction of OAT with AhR has been a significant area of investigation. ontosight.ai Studies confirm that OAT administration activates the AhR signaling pathway. wikipedia.orgfishersci.ca

A fascinating aspect of OAT carcinogenesis is the differential susceptibility observed among various mouse strains. ontosight.ai This difference appears to be linked to the balance between AhR and CAR signaling pathway activation. wikipedia.org In mouse strains resistant to OAT-induced hepatocarcinogenesis, OAT treatment leads to a pronounced and sustained increase in Cyp1a1 mRNA, a primary target of AhR. wikipedia.org Conversely, in susceptible strains, there is a more significant elevation of Cyp2b10 expression, which is indicative of CAR activation. wikipedia.org This suggests that a prevalence of AhR pathway activation may confer resistance, while a dominant CAR signaling response is associated with higher susceptibility to OAT-induced liver tumors. wikipedia.org

| Receptor Pathway | Key Target Gene | Association with OAT Susceptibility |

| Aryl Hydrocarbon Receptor (AhR) | Cyp1a1 | Activation is more pronounced in resistant mouse strains. wikipedia.org |

| Constitutive Androstane Receptor (CAR) | Cyp2b10 | Activation is more pronounced in susceptible mouse strains. wikipedia.org |

Mechanisms of Cell Proliferation Dysregulation

The dysregulation of cell proliferation is a hallmark of cancer, and OAT influences this process in a complex, time-dependent manner. ontosight.ainih.gov While acute exposure to OAT does not immediately induce hepatocyte proliferation, a significant, CAR-dependent proliferative response is observed at much later time points following a single treatment. ontosight.aimims.com This delayed mitogenic effect is thought to create a favorable environment for the proliferation of preneoplastic cells and is likely linked to the carcinogenic effects of OAT. ontosight.ai

Studies involving partial hepatectomy (PH) have further illuminated the role of OAT in proliferation. In mouse strains susceptible to hepatocarcinogenesis, OAT significantly inhibited hepatocyte proliferation by 60-80% following PH. thermofisher.comuni.lu In contrast, resistant strains showed less than 15% inhibition. thermofisher.comuni.lu This profound inhibition in susceptible mice leads to a significant delay in the recovery of hepatic mass. thermofisher.comuni.lu Therefore, the inhibition of compensatory hepatocyte proliferation, rather than stimulation, is proposed as a major cause for the increased susceptibility of certain mouse strains to OAT-induced liver cancer. thermofisher.comuni.lu

| Mouse Strain Type | Effect of OAT on Hepatocyte Proliferation (Post-Partial Hepatectomy) |

| Susceptible | 60-80% inhibition thermofisher.comuni.lu |

| Resistant | <15% inhibition thermofisher.comuni.lu |

Interplay with Tumor Promoters and Initiators

The process of chemical carcinogenesis is often described as a multi-stage process involving initiation and promotion. uni.lu Initiation involves an irreversible genetic alteration, while promotion is a reversible process that leads to the clonal expansion of initiated cells. uni.lu OAT's role in this paradigm is multifaceted.

Evidence suggests that OAT can function as a classical tumor promoter. ontosight.ai It has been shown to enhance the carcinogenic effects of tumor initiators like diethylnitrosamine (DENA), significantly increasing tumor incidence. ontosight.ai The increase in carcinogenic activity observed when methyl groups are introduced into certain aromatic amines, as in OAT, is often attributed to tumor-promoting rather than initiating activity. flybase.org

However, OAT can also act as a tumor initiator. While not considered a primary carcinogen for the colon, OAT has been shown to rapidly induce colonic tumors in mice with dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis. herts.ac.uk This indicates that in an inflammatory microenvironment, OAT can act as an initiator of carcinogenesis. herts.ac.uk Generally, azo dyes like OAT are considered pro-carcinogens that require metabolic activation to exert their effects, which can be categorized as either initiation or promotion depending on the context and biological system. uni.lu

Genetic and Epigenetic Alterations

The carcinogenic activity of this compound (AAT) is intrinsically linked to its ability to induce a cascade of genetic and epigenetic alterations within susceptible cells. These changes disrupt the normal regulatory processes of cell growth, proliferation, and death, ultimately paving the way for neoplastic transformation. The following sections delve into the specific mechanisms by which AAT instigates these damaging events.

DNA Adduct Formation and Repair Mechanisms

The initiation of chemical carcinogenesis by compounds like this compound is widely understood to begin with the formation of covalent bonds between the carcinogen, or its reactive metabolites, and cellular macromolecules, most critically DNA. nih.gov These resulting products are known as DNA adducts. The formation of these adducts can interfere with the normal processes of DNA transcription and replication, leading to mutations if not properly repaired. nih.gov

Metabolic activation is a prerequisite for the genotoxicity of this compound. nih.govresearchgate.net In vitro studies have shown that AAT requires a metabolic activation system, such as liver microsomes, to become mutagenic. researchgate.net This process, mediated by enzymes like cytochrome P450, converts AAT into electrophilic metabolites that are highly reactive towards the nucleophilic sites on DNA bases. nih.govresearchgate.net The N7 position of guanine (B1146940) and adenine (B156593) are particularly susceptible to adduct formation. nih.gov

Research on the closely related N-methyl-4-aminoazobenzene (MAB) provides insight into the types of adducts that may be formed by AAT. Chronic administration of MAB in rats led to the formation of three primary DNA adducts: N-(deoxyguanosin-8-yl)-MAB (C8-dG-MAB), 3-(deoxyguanosin-N2-yl)-MAB (N2-dG-MAB), and 3-(deoxyadenosin-N6-yl)-MAB (N6-dA-MAB). nih.gov The formation of such bulky adducts can distort the DNA helix, creating a lesion that is challenging for the cell's repair machinery to correct. mhmedical.com

Cells possess a variety of DNA repair mechanisms to counteract the damaging effects of adduct formation. These systems, such as nucleotide excision repair, are responsible for recognizing and removing the adducted DNA segment. mhmedical.com However, if these repair mechanisms are overwhelmed or fail to correctly repair the damage before DNA replication occurs, the adduct can lead to the insertion of an incorrect base, resulting in a permanent mutation. nih.gov The persistence of these DNA adducts is a critical factor in the initiation of carcinogenesis.

Gene Mutation Spectrum Analysis

The mutagenic potential of this compound has been confirmed through various assays, including the Ames test and studies using transgenic mice. nih.gov These studies reveal that AAT is a potent gene mutagen, particularly in organs with significant metabolic activity like the liver and colon. nih.gov The analysis of the specific types of mutations induced by AAT provides valuable clues about its carcinogenic mechanism.

Studies utilizing lambda/lacZ transgenic mice (Muta™Mouse) have been instrumental in characterizing the in vivo mutagenicity of AAT and its resulting mutation spectrum. nih.govspringernature.comnih.gov Research on the cII gene, a selectable marker in the lambda transgene, demonstrated that AAT treatment led to a significant increase in mutant frequency in the liver and colon compared to control animals. nih.gov

Sequence analysis of the mutations induced by AAT revealed a distinct pattern. The predominant type of mutation was found to be G:C to T:A transversions. nih.gov This is in contrast to the spontaneous mutations observed in control mice, which primarily consisted of G:C to A:T transitions at CpG sites. nih.gov This specific mutational signature suggests that the reactive metabolites of AAT preferentially interact with guanine bases in the DNA, leading to their mispairing during replication and the subsequent substitution with thymine. This pattern of G:C to T:A transversions induced by AAT differs from the mutation spectra of other aromatic amines and nitro-polycyclic compounds, which often induce G:C to T:A transversions as well, but through the formation of different types of DNA adducts. niph.go.jp

The induction of these specific gene mutations by AAT is a critical step in the carcinogenic process. Such mutations can occur in key regulatory genes, including proto-oncogenes and tumor suppressor genes, disrupting their normal function and contributing to the uncontrolled cell growth characteristic of cancer. scielo.br

Chromosomal Aberrations and Clastogenicity

Clastogenic agents are substances that cause structural damage to chromosomes, leading to breaks, rearrangements, or the loss or gain of entire chromosomes. taylorandfrancis.com While this compound is a potent gene mutagen, its clastogenic activity appears to be relatively low. nih.gov

In vitro chromosomal aberration tests have shown that AAT has little to no clastogenic effect. nih.gov Similarly, in vivo studies have generally reported negative results in chromosomal aberration assays. nih.govresearchgate.net This suggests that the primary mechanism of AAT-induced carcinogenesis is through the induction of point mutations rather than large-scale chromosomal damage.

Despite the low clastogenicity of AAT itself, it is important to consider the broader context of genomic instability in cancer development. The accumulation of genetic mutations can indirectly contribute to chromosomal instability. While AAT may not directly cause chromosomal breaks, the mutations it induces in genes responsible for maintaining genomic integrity could lead to an increased rate of chromosomal aberrations over time.

| Genotoxicity Test | Result for this compound | Reference |

| Ames Test (in vitro) | Mutagenic with metabolic activation | nih.gov |

| Chromosomal Aberration Test (in vitro) | Little to no clastogenicity | nih.gov |

| Chromosomal Aberration Test (in vivo) | Little to no clastogenicity | nih.govresearchgate.net |

| Transgenic Mouse Gene Mutation Assay (in vivo) | Mutagenic in liver and colon | nih.govnih.gov |

Epigenetic Modifications in Carcinogenic Transformation

Epigenetics refers to heritable changes in gene function that occur without altering the DNA sequence itself. oatext.com These modifications, which include DNA methylation and histone modifications, play a crucial role in regulating gene expression. oatext.comimrpress.com Aberrant epigenetic alterations are now recognized as a hallmark of cancer, contributing to the malignant transformation of cells. mdpi.comredalyc.org

The role of epigenetic modifications in this compound-induced carcinogenesis is an area of ongoing investigation. While direct evidence specifically linking AAT to particular epigenetic changes is still emerging, the broader understanding of chemical carcinogenesis suggests that such mechanisms are likely involved. mdpi.com Carcinogens can induce epigenetic changes that lead to the silencing of tumor suppressor genes or the activation of oncogenes. oatext.com For instance, hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for their inactivation in cancer. oatext.com

Furthermore, this compound has been shown to activate the Constitutive Androstane Receptor (CAR), a xenobiotic receptor. nih.gov This activation can lead to changes in the expression of various target genes, including those involved in cell cycle regulation like c-Myc. nih.gov Chronic activation of such pathways could potentially lead to long-term epigenetic remodeling of chromatin, contributing to the carcinogenic effects of AAT. nih.gov The interplay between genetic mutations and epigenetic alterations is a critical aspect of carcinogenesis, where initial genetic damage can be followed by epigenetic changes that promote tumor development. nih.gov

Metabolic Pathways and Biotransformation of O Aminoazotoluene

Phase I Metabolism: Oxidative Biotransformationoup.comibmc.msk.rujst.go.jp

Phase I metabolism of o-aminoazotoluene primarily involves oxidative reactions catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. oup.comresearchgate.net These reactions introduce or expose functional groups on the OAT molecule, preparing it for subsequent conjugation in Phase II or, in some cases, leading to the formation of reactive intermediates. usmlestrike.com

A crucial step in the metabolic activation of this compound is N-hydroxylation. researchgate.netresearchgate.netnih.gov This reaction, primarily catalyzed by cytochrome P450 enzymes, particularly CYP1A2, results in the formation of N-hydroxy-o-aminoazotoluene. oup.comresearchgate.netresearcher.life This metabolite is considered a key intermediate. researchgate.netnih.gov Studies have shown that the formation of N-hydroxy-OAT is a significant pathway in the metabolism of OAT in rat liver microsomes. nih.govresearcher.life

In addition to N-hydroxylation, the metabolic breakdown of this compound also involves the hydroxylation of its aromatic rings and methyl groups. nih.govresearcher.life Incubation of OAT with rat liver microsomes has been shown to yield 4'-hydroxy-o-aminoazotoluene and a smaller quantity of 2'-hydroxymethyl-3-methyl-4-aminoazobenzene. nih.govresearcher.life The formation of these hydroxylated metabolites represents a significant pathway in the biotransformation of OAT. industrialchemicals.gov.au Another metabolite, 4,4'-bis(o-tolylazo)-2,2'-dimethylazobenzene, has also been identified in the liver of mice and rats exposed to OAT. industrialchemicals.gov.aunih.gov

The metabolism of this compound is highly dependent on specific isoforms of the cytochrome P450 enzyme system. oup.comnih.gov Research has highlighted the central role of the CYP1A subfamily, particularly CYP1A1 and CYP1A2, in the oxidative metabolism of OAT. oup.comnih.gov

Studies have demonstrated that OAT can induce the expression of both CYP1A1 and CYP1A2 in the liver of mice. oup.comresearchgate.net Specifically, CYP1A2 is considered the primary enzyme responsible for the N-hydroxylation of OAT. oup.comresearchgate.net The induction of these enzymes can significantly influence the rate and pathway of OAT metabolism. oup.comibmc.msk.ru For instance, treatment of mice with OAT leads to a substantial increase in the mRNA levels of CYP1A1 and a more modest increase in CYP1A2 mRNA. ibmc.msk.rulilab-ecust.cn This induction correlates with increased enzyme activities, such as 7-ethoxyresorufin-O-deethylase (EROD) and 7-methoxyresorufin-O-demethylase (MROD) activities, which are markers for CYP1A1 and CYP1A2 activity, respectively. oup.comibmc.msk.ru

The specificity of these enzymes is critical, as CYP1A1 is more involved in the metabolism of polycyclic aromatic hydrocarbons, while CYP1A2 is more specific for aromatic amines like OAT. oup.com The differential induction and activity of these isoforms can vary between different mouse strains, which may contribute to observed differences in susceptibility to OAT's effects. nih.govresearchgate.net

CYP450 Isoform Involvement in this compound Metabolism

| CYP450 Isoform | Role in OAT Metabolism | Key Findings | References |

|---|---|---|---|

| CYP1A1 | Metabolizes OAT, induced by OAT treatment. | OAT treatment significantly increases CYP1A1 mRNA levels and EROD activity in mouse liver. | oup.comibmc.msk.runih.gov |

| CYP1A2 | Primary enzyme for N-hydroxylation of OAT. | OAT is activated by CYP1A2 through N-hydroxylation. OAT induces CYP1A2 expression, though to a lesser extent than CYP1A1 at the mRNA level. | oup.comibmc.msk.ruresearchgate.net |

| Cytochrome P-448 | Catalyzes N-hydroxylation of OAT. | Inhibitors of cytochrome P-448 significantly reduce the formation of N-hydroxy-OAT. | researchgate.netnih.gov |

Hydroxylation of Aromatic Rings and Methyl Groups

Phase II Metabolism: Conjugation Reactionsibmc.msk.runih.gov

Following Phase I oxidative biotransformation, the metabolites of this compound, as well as the parent compound itself, can undergo Phase II conjugation reactions. usmlestrike.com These reactions involve the addition of endogenous molecules to the xenobiotic, which generally increases their water solubility and facilitates their excretion from the body. usmlestrike.com Key Phase II pathways for OAT include glucuronidation, sulfation, and acetylation. jst.go.jpresearcher.lifenih.gov

Glucuronidation and sulfation are major Phase II conjugation pathways for the metabolites of this compound. jst.go.jpresearcher.life In rats, biliary metabolites of OAT have been identified as N-glucuronides of both OAT and its hydroxylated derivatives. jst.go.jpresearcher.life Specifically, N-glucuronide of OAT and N-glucuronide of an OAT-derivative with an oxidized 2'-methyl group have been found. jst.go.jpresearcher.life

Furthermore, conjugates of 4'-hydroxylated OAT with either sulfuric acid (sulfation) or glucuronic acid (glucuronidation) are formed. jst.go.jpresearcher.life A double conjugate of 4'-hydroxylated OAT with both N-glucuronic acid and O-sulfuric acid has also been identified in rat bile. jst.go.jpresearcher.life These conjugation reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. nih.govresearchgate.net The expression of these enzymes, such as UGT1A1, can be increased in response to OAT exposure. nih.gov Inhibition of sulfotransferase has been shown to affect the biological activity of OAT in mice. nih.gov

Acetylation is another significant Phase II metabolic pathway for aromatic amines like o-toluidine (B26562), a potential metabolite of this compound. wikipedia.org N-acetylation is a major metabolic route for o-toluidine in rats. wikipedia.org The resulting N-acetylated metabolites can be further processed or excreted. wikipedia.org

In the context of OAT metabolism, conjugates of 4'-hydroxylated and N-acetylated OAT have been identified in rat bile. jst.go.jpresearcher.life This indicates that acetylation can occur in conjunction with other metabolic modifications. One such diacetylated derivative is N,N-Diacetyl-o-aminoazotoluene. cymitquimica.comfishersci.comarctomsci.com

Phase II Metabolites of this compound

| Conjugation Pathway | Metabolite | References |

|---|---|---|

| Glucuronidation | N-glucuronide of OAT | jst.go.jpresearcher.life |

| N-glucuronide of OAT-derivative (oxidized 2'-methyl group) | jst.go.jpresearcher.life | |

| Sulfation/Glucuronidation | Conjugates of 4'-hydroxylated OAT with sulfuric acid or glucuronic acid | jst.go.jpresearcher.life |

| Acetylation/Hydroxylation | Conjugates of 4'-hydroxylated and N-acetylated OAT | jst.go.jpresearcher.life |

| Double Conjugation | Double conjugate of 4'-hydroxylated OAT with N-glucuronic acid and O-sulfuric acid | jst.go.jpresearcher.life |

Glucuronidation and Sulfation Pathways

Role of Microbiota in Biotransformation

The biotransformation of this compound is significantly influenced by microbial populations residing in the gut and on the skin. tandfonline.comresearchgate.net These microbial communities possess enzymatic machinery capable of metabolizing azo compounds, often leading to the formation of aromatic amines through the reductive cleavage of the azo bond. tandfonline.comresearchgate.netnih.gov

The intestinal microflora plays a crucial role in the metabolism of azo dyes like this compound. nih.goveuropa.eu Evidence suggests that for many azo compounds, the metabolic activity of gut bacteria may be more significant than that of liver enzymes. nih.gov The primary reaction is the reductive cleavage of the N=N azo bond, which is catalyzed by enzymes known as azoreductases. nih.govnih.gov These enzymes are common in a wide variety of anaerobic bacteria found in the gastrointestinal tract. nih.gov

The process of azo reduction by intestinal microbiota is generally favored under anaerobic conditions, which are characteristic of the lower gastrointestinal tract. industrialchemicals.gov.au This bacterial reduction breaks down the parent azo dye into smaller aromatic amine components. europa.eunih.gov In the case of this compound, this reductive cleavage yields metabolites such as o-toluidine and 2-methyl-1,4-phenylenediamine. industrialchemicals.gov.au The gut microbiota contains a vast and diverse population of bacteria, including species from genera like Bacteroides, which are known to possess significant azoreductase activity. nih.gov The metabolic potential of the intestinal microbiota can also influence hepatic gene expression, thereby altering the liver's response to xenobiotics. nih.gov

In addition to the gut, microorganisms residing on the skin can also contribute to the biotransformation of this compound. tandfonline.comresearchgate.neteuropa.eu The human skin is colonized by a diverse community of bacteria, including genera such as Staphylococcus, Corynebacterium, and Micrococcus, which have been shown to metabolize azo dyes. nih.gov

Studies have demonstrated that various strains of human skin bacteria are capable of splitting water-soluble azo dyes to their corresponding amines in vitro. europa.eu This reductive cleavage can occur when textiles colored with azo dyes come into contact with the skin, where sweat, saliva, and the resident bacteria can facilitate the reaction. restek.comgcms.cz It has been speculated that the formation of aromatic amines following topical application of azo dyes is mediated by the microflora of the skin. europa.eu While azo reduction is often favored in anaerobic environments, studies indicate this process can also occur aerobically on the skin. industrialchemicals.gov.au For example, an azoreductase isolated from Staphylococcus aureus has been shown to metabolize Methyl Red under aerobic conditions. nih.gov

Intestinal Microflora-Mediated Azo Reduction

Metabolite Identification and Characterization in Biological Matrices

The identification and characterization of this compound metabolites in biological matrices such as liver tissue, bile, urine, and feces are essential for understanding its biotransformation pathways. nih.govresearcher.liferesearchgate.net Various analytical techniques, primarily high-pressure liquid chromatography (HPLC) and mass spectrometry (MS), are employed to separate and identify these metabolic products. researchopenworld.com

Research has identified several key metabolites resulting from both oxidative pathways and reductive cleavage. In studies using rat liver microsomes, the primary oxidative metabolites were identified as N-hydroxy-o-Aminoazotoluene, 4'-hydroxy-o-Aminoazotoluene, and to a lesser extent, 2'-hydroxymethyl-3-methyl-4-aminoazobenzene. industrialchemicals.gov.auresearcher.lifenih.gov Another metabolite, 4,4'-bis(o-tolylazo)-2,2'-dimethylazoxybenzene, has also been detected in the livers of rats and mice exposed to this compound. industrialchemicals.gov.aunih.gov

Biliary metabolites in rats have been identified as various conjugates. researcher.life These include the N-glucuronide of this compound, conjugates of 4'-hydroxylated this compound with sulfuric acid or glucuronic acid, and similar conjugates of its N-acetylated form. researcher.life Reductive cleavage of the azo bond, largely mediated by microbiota, yields aromatic amines. industrialchemicals.gov.au The primary products of this pathway are o-toluidine and 2-methyl-1,4-phenylenediamine. industrialchemicals.gov.au These metabolites have been detected in various biological samples following exposure to this compound. industrialchemicals.gov.au

The following table summarizes the major identified metabolites of this compound and the biological matrices in which they have been detected.

Genotoxicity and Mutagenicity Assessment of O Aminoazotoluene

In Vivo Genotoxicity Studies

In vivo studies provide a more comprehensive picture of a chemical's genotoxic potential by incorporating the complexities of a whole organism, including metabolism, distribution, and excretion.

Transgenic rodent (TGR) assays, which allow for the assessment of in vivo mutagenicity in various tissues, have been instrumental in understanding the genotoxicity of o-Aminoazotoluene. nih.govoecd-ilibrary.org In studies using lacZ transgenic mice (MutaMouse), this compound induced gene mutations, particularly in organs with significant metabolic activity like the liver and colon. nih.govresearchgate.netnih.gov The mutant frequency in the liver and colon of treated mice was found to be significantly higher than in control animals. nih.gov

Sequence analysis of the mutations induced by this compound in the cII gene of MutaMouse revealed a predominance of G:C to T:A transversions. nih.gov This is in contrast to the spontaneous mutations observed in control mice, which are primarily G:C to A:T transitions at CpG sites. nih.gov These findings suggest a specific mutagenic signature for this compound metabolites. The types of DNA mutations reported to be induced by this chemical in vivo include transversions, transitions, frameshift mutations, insertions, and deletions. industrialchemicals.gov.au

Table 2: Summary of In Vivo Genotoxicity of this compound

| Assay Type | Model | Target Organs | Finding | Reference(s) |

| Transgenic Rodent Gene Mutation | MutaMouse (lacZ) | Liver, Colon | Positive (gene mutations) | nih.govresearchgate.netnih.gov |

| Transgenic Rodent Gene Mutation | MutaMouse (cII) | Liver, Colon | Increased mutant frequency (G:C to T:A transversions) | nih.gov |

| Comet Assay | Mouse | Stomach, Colon, Lung, Bladder, Brain, Bone Marrow | Positive (DNA fragmentation) | mdpi.com |

DNA Damage Assessment in Target Organs

This compound (AAT) has demonstrated genotoxic potential, inducing DNA damage in various target organs. The assessment of this damage is crucial for understanding its carcinogenic mechanism. Studies utilizing transgenic mice and the comet assay have been instrumental in identifying the organs most susceptible to AAT-induced genotoxicity.

In a gene mutation assay using lacZ transgenic mice (Muta™Mouse), AAT showed positive results for inducing mutations in organs with significant metabolic functions. industrialchemicals.gov.auresearchgate.net The liver and colon, in particular, were identified as primary targets for AAT's gene mutation activity. industrialchemicals.gov.auresearchgate.net This suggests that metabolites generated in these organs are likely responsible for the observed genotoxicity. industrialchemicals.gov.au The transgenic mouse mutation assay is considered a valuable tool for concurrently evaluating in vivo mutagenicity across multiple organs, complementing standard tests like the micronucleus assay which is typically limited to bone marrow. industrialchemicals.gov.au

The comet assay (alkaline single-cell gel electrophoresis) has further elucidated the extent of DNA damage in various tissues. An in vivo study in mice demonstrated that AAT causes DNA fragmentation in a range of organs, including the stomach, colon, lung, and urinary bladder. sigmaaldrich.com These findings of DNA damage align with the observed carcinogenicity of AAT, which causes tumors in the liver, lung, and urinary bladder in rodents. industrialchemicals.gov.ausigmaaldrich.com While the gastrointestinal organs show high positive responses in the comet assay, the discrepancy with cancer target sites might be explained by differences in dosage and exposure duration between genotoxicity assays and long-term carcinogenicity studies. sigmaaldrich.com The metabolic activation pathways and detoxification rates may differ under these varying conditions. sigmaaldrich.com

Table 1: Summary of o-Aminoazotoluene Genotoxicity in Target Organs

| Assay Type | Species | Target Organs with Positive Results | Type of Damage | Reference |

|---|---|---|---|---|

| Transgenic Mouse Gene Mutation Assay (lacZ) | Mouse | Liver, Colon | Gene Mutations | industrialchemicals.gov.au, researchgate.net |

| Comet Assay (in vivo) | Mouse | Stomach, Colon, Lung, Urinary Bladder | DNA Fragmentation | sigmaaldrich.com |

Structure-Activity Relationships in Genotoxicity

The genotoxic and carcinogenic potential of azo compounds, including this compound, is intrinsically linked to their chemical structure. Specific functional groups and their positions on the aromatic rings are critical determinants of metabolic activation and subsequent interaction with DNA.

The genotoxicity of many azo dyes is not caused by the parent molecule but by its metabolites. europa.eu A critical step in the metabolic activation of carcinogenic aminoazo dyes is the reductive cleavage of the azo linkage (–N=N–). imrpress.com This reduction, often carried out by enzymes in the liver and by the intestinal microflora, breaks the molecule down into its constituent aromatic amines. europa.euimrpress.com In the case of this compound, this cleavage yields o-toluidine (B26562) and 2-methyl-1,4-phenylenediamine. industrialchemicals.gov.au

The exocyclic amino group (–NH₂) is a key structural feature for the genotoxicity of the resulting aromatic amines. imrpress.com This group undergoes metabolic N-oxidation, primarily catalyzed by cytochrome P450 enzymes (specifically CYP1A2), to form reactive N-hydroxylarylamines. industrialchemicals.gov.auresearcher.life For AAT, this process yields the highly mutagenic metabolite N-hydroxy-o-aminoazotoluene. researcher.lifenih.gov This metabolite is considered a strong, direct-acting mutagen. industrialchemicals.gov.auresearcher.lifenih.gov These N-hydroxylated intermediates can be further activated, for example, through acetylation, to form reactive esters. psu.edu These ultimate carcinogens are electrophilic and can form covalent bonds, or adducts, with DNA, leading to mutations if not repaired. psu.edu The formation of N-hydroxy-OAT is considered an obligatory step for the mutagenic activation of AAT. researcher.lifenih.gov

The position of methyl (–CH₃) groups on the aromatic rings of aminoazobenzene derivatives significantly influences their carcinogenic potency. nih.gov Based on the multistage process of carcinogenesis, it is suggested that methyl groups can convert tumor initiators into complete carcinogens. researchgate.net The specific placement of these groups can either enhance or decrease the molecule's ability to induce tumors.

For instance, studies on various aminoazobenzene derivatives have shown that substitution with a methyl group, particularly in the ortho-position relative to the amino group, can enhance carcinogenic potency. wikipedia.org In this compound (4'-Amino-2,3'-dimethylazobenzene), the methyl groups are located at the 2- and 3'-positions. lgcstandards.com Comparative studies indicate that this specific arrangement contributes to its carcinogenic activity. For example, while N,N-dimethyl-4-aminoazobenzene is a potent carcinogen, replacing the methyl groups on the nitrogen with ethyl groups results in a non-carcinogenic compound. researchgate.net

The toxic potency of these compounds is strongly dependent on the nature and position of such substituents. nih.gov For example, 3-methoxy-4-aminoazobenzene (B1195087) is a potent hepatocarcinogen, whereas its isomer, 2-methoxy-4-aminoazobenzene, is considered a non-carcinogen and a very weak mutagen. nih.gov Similarly, the carcinogenicity of ethyl derivatives of p-aminoazobenzene shows that a methyl group in the 3'-position confers the greatest activity, while a 2'-methyl derivative has low activity. nih.gov This highlights that subtle changes in the molecular structure, such as the location of a methyl group, can lead to significant differences in the biological activity of these compounds. nih.govnih.gov

Experimental Animal Models in O Aminoazotoluene Carcinogenesis Research

Species-Specific Susceptibility to Tumor Induction

The carcinogenicity of o-Aminoazotoluene is not uniform across all species, with studies revealing significant differences in tumor induction.

Rodent Models (Rats, Mice, Hamsters)

Rodents, particularly mice and rats, have been the most extensively studied models in AAT carcinogenesis research.

Mice: this compound is a potent hepatocarcinogen in most mouse strains. researchgate.net Dietary administration has been shown to cause benign and malignant liver tumors, such as hepatocellular adenoma and carcinoma. nih.gov Lung tumors and benign blood-vessel tumors (hemangioendothelioma) are also observed in both sexes. nih.gov Subcutaneous or intramuscular injections have led to hepatocellular liver tumors, lung tumors, and fibrosarcomas at the injection site. nih.gov Even single injections in newborn mice have been shown to be effective in inducing tumors. nih.govinchem.org

Rats: In male rats, dietary AAT has been found to induce liver tumors, including adenoma, hepatocellular carcinoma, and cholangioma. nih.gov However, compared to its potent effect in mice, this compound is considered a weak hepatocarcinogen in rats. researcher.life

Hamsters: Both male and female hamsters are susceptible to AAT-induced tumors. Dietary administration leads to hepatocellular adenoma or carcinoma. nih.gov Furthermore, hamsters develop urinary bladder cancer (papillary or transitional-cell carcinoma), and female hamsters have been observed with gallbladder papilloma or carcinoma and mammary gland adenocarcinoma. nih.gov

Table 1: Tumor Induction by this compound in Rodent Models

| Species | Primary Target Organs | Tumor Types |

| Mice | Liver, Lung, Blood Vessels | Hepatocellular Adenoma/Carcinoma, Lung Tumors, Hemangioendothelioma, Fibrosarcoma |

| Rats | Liver | Adenoma, Hepatocellular Carcinoma, Cholangioma |

| Hamsters | Liver, Urinary Bladder, Gallbladder, Mammary Gland | Hepatocellular Adenoma/Carcinoma, Papillary/Transitional-cell Carcinoma, Papilloma/Carcinoma, Adenocarcinoma |

Canine Models

Dogs have also been used as a model for this compound carcinogenesis. Research indicates that dietary administration of AAT to dogs of unspecified sex resulted in the development of both benign and malignant liver tumors, including hepatocellular adenoma, carcinoma, and adenocarcinoma, as well as cholangioma. nih.gov Additionally, urinary bladder carcinoma and gallbladder adenocarcinoma have been observed in dogs exposed to AAT. nih.gov The genetic similarities between naturally occurring canine tumors and their human counterparts make dogs a valuable model for studying tumor biology and potential treatments. tamu.edu

Strain-Specific Differences in Carcinogenic Response

Significant variability in the carcinogenic response to this compound exists not only between species but also among different inbred strains of mice. This highlights the influence of genetic background on susceptibility to chemical carcinogenesis.

Research has identified several mouse strains with high susceptibility to AAT-induced liver tumors, including CBA, SWR, DBA/2, A/He, and DD strains. nih.gov Conversely, strains such as AKR and CC57Br exhibit resistance to the hepatocarcinogenic effects of AAT. nih.gov For instance, studies have shown a high frequency of liver tumor induction (75-100%) in susceptible strains like A/He and SWR/J, while resistant strains such as CC57BR/Mv and AKR/J show a much lower incidence (0-6%). researcher.life

Interestingly, there is no direct correlation between the frequency of spontaneous liver tumors and those induced by AAT. nih.gov For example, the CC57BR strain, which is predisposed to spontaneous hepatomas, is insensitive to their induction by this compound. nih.gov This suggests that the genetic factors governing spontaneous and chemically-induced hepatocarcinogenesis may be distinct. These strain-specific differences provide a powerful tool for investigating the genetic basis of susceptibility and resistance to cancer. nih.gov

Target Organ Carcinogenesis: Hepatic, Pulmonary, and Urogenital Tumors

This compound demonstrates a multi-organ carcinogenic potential, inducing tumors in various tissues, with the liver, lungs, and urogenital system being the primary targets.

Hepatic Tumors: The liver is the most common target for AAT-induced carcinogenesis across multiple species, including mice, rats, hamsters, and dogs. nih.govinchem.org The induced tumors range from benign adenomas to malignant hepatocellular carcinomas and cholangiomas. nih.gov

Pulmonary Tumors: Lung tumors are a frequent finding in mice exposed to AAT, both through dietary and injection routes of administration. nih.govoup.com Studies have shown that feeding mice with AAT can lead to a significant increase in the rate of pulmonary adenomas. psu.edu

Urogenital Tumors: The urogenital system is another significant target. Urinary bladder cancer has been observed in hamsters of both sexes and in dogs. nih.gov Specifically, these include papillary or transitional-cell carcinomas. nih.gov There is also some evidence suggesting the formation of bladder papillomas in rabbits and mice following direct instillation or implantation of AAT into the bladder. inchem.org

Development of Preneoplastic Lesions and Tumor Progression

The process of carcinogenesis is a multi-stage phenomenon, often involving the development of preneoplastic lesions that can progress to malignant tumors. The study of AAT has contributed to the understanding of this progression.

In rodent models, the administration of AAT leads to the formation of neoplastic nodules in the liver, which share morphological, biochemical, and molecular similarities with the dysplastic nodules that precede the development of human hepatocellular carcinoma. nih.gov These early lesions are considered precursors to cancer. nih.govmdpi.com

The development of these preneoplastic lesions is influenced by the cellular microenvironment. elifesciences.org For instance, in mouse colon carcinogenesis models, while AAT is mutagenic, it does not typically cause colon cancer on its own. nih.gov However, when combined with an inflammatory agent like dextran (B179266) sulfate (B86663) sodium (DSS), which induces colitis, AAT rapidly promotes the development of colonic tumors. nih.govresearchgate.net This indicates that inflammation can create a permissive environment for mutated cells to progress into tumors. nih.gov The process involves the initiation of mutations in epithelial cells by the carcinogen, followed by the promotion of tumor development by non-genetic factors like inflammation. nih.gov

Furthermore, studies have shown that the enzyme gamma-glutamyl transpeptidase (GGT) is a widely used marker for preneoplastic lesions in the liver during chemical carcinogenesis. capes.gov.br Elevated levels of GGT are found in focal areas of hepatocytes in the livers of rats and mice fed hepatocarcinogens like this compound. capes.gov.br This highlights the cellular changes that occur during the early stages of tumor development.

Modulation of O Aminoazotoluene Carcinogenicity and Genotoxicity

Chemopreventive Agent Interactions

The interaction with chemopreventive agents provides critical insight into the mechanisms of o-aminoazotoluene's toxicity and potential avenues for mitigating its harmful effects. These agents can interfere with the metabolic processes that convert the parent compound into its ultimate carcinogenic form.

Retinoids, a class of compounds derived from vitamin A, have demonstrated a notable ability to inhibit the mutagenic potential of this compound. Studies using the Ames Salmonella/microsome assay have shown that retinol (B82714) (vitamin A) and its esters, such as retinyl acetate (B1210297) and retinyl palmitate, effectively reduce the mutagenicity of this compound. oup.comnih.govcapes.gov.br This inhibitory effect is observed when the metabolic activation is carried out by liver S9 fractions from various species, including rats, mice, hamsters, and gerbils, indicating a conserved mechanism across different animal models. oup.comresearchgate.net

The primary mechanism for this protection is believed to be the interference with the mixed-function oxidase enzyme systems, specifically cytochrome P450, which are responsible for converting this compound into its active, DNA-damaging metabolites. nih.govcapes.gov.br By inhibiting these initial activation steps, retinoids prevent the formation of the ultimate carcinogen.

While direct studies on the interaction between carotenoids and this compound are less common, the broader literature supports a protective role for these compounds. Carotenoids, irrespective of their provitamin A activity, are known to inhibit the genotoxicity of many chemical carcinogens that, like this compound, require metabolic activation. oup.com Their antioxidant properties and ability to modulate intercellular communication may also contribute to a chemopreventive effect against carcinogenesis. oup.com

Table 1: Effect of Retinoids on this compound Mutagenicity

| Agent | Effect | Test System | Probable Mechanism | Reference(s) |

|---|---|---|---|---|

| Retinol (Vitamin A) | Inhibition of mutagenicity | Ames Salmonella/microsome assay | Interference with mixed-function oxidase (cytochrome P450) activation | oup.com, nih.gov, capes.gov.br |

| Retinyl Acetate | Inhibition of mutagenicity | Ames Salmonella/microsome assay | Interference with mixed-function oxidase (cytochrome P450) activation | oup.com, nih.gov |

| Retinyl Palmitate | Inhibition of mutagenicity | Ames Salmonella/microsome assay | Interference with mixed-function oxidase (cytochrome P450) activation | oup.com, nih.gov |

The metabolic activation of this compound is a critical determinant of its carcinogenicity and is primarily mediated by cytochrome P450 (CYP) enzymes. The modulation of these enzymes by inducers or inhibitors can therefore drastically alter the compound's toxicity.

Enzyme Inducers: this compound itself is an inducer of the very enzymes that metabolize it, particularly CYP1A1 and CYP1A2. researchgate.netresearchgate.net This induction is mediated through the aryl hydrocarbon receptor (AhR) signaling pathway. kab.ac.ugoup.com Treatment with this compound leads to a significant increase in the mRNA levels and activity of these enzymes, which can enhance its own conversion to mutagenic metabolites. researchgate.netresearchgate.net Other potent inducers, such as 3-methylcholanthrene, also increase the expression of CYP1A enzymes and can thereby potentiate the activation of this compound. oup.comoup.com This relationship suggests that exposure to certain environmental chemicals could increase an individual's susceptibility to this compound's carcinogenic effects.

Enzyme Inhibitors: Conversely, inhibitors of CYP enzymes can block the metabolic activation of this compound. For instance, pentachlorophenol, an inhibitor of sulfotransferase, has been shown to reduce the mutagenic activity of this compound. researchgate.net However, in a paradoxical finding, this inhibition of mutagenicity was accompanied by a significant increase in its hepatocarcinogenic potency, suggesting that non-mutagenic mechanisms or other metabolic pathways play a crucial role in its carcinogenicity. researchgate.net This highlights the complexity of its activation and detoxification pathways, where blocking one route may enhance another, more carcinogenic one. Other compounds, like 1-aminobenzotriazole, are known as broad-spectrum (pan) CYP inhibitors and can be used experimentally to probe the role of CYP-mediated metabolism in toxicity. nih.gov

Table 2: Modulation of this compound Activation by Enzyme Inducers and Inhibitors

| Modulator Type | Agent | Effect on this compound | Key Enzymes Involved | Reference(s) |

|---|---|---|---|---|

| Inducer | This compound (self-induction) | Induces its own metabolic activation | CYP1A1, CYP1A2 | researchgate.net, researchgate.net |

| Inducer | 3-Methylcholanthrene | Enhances metabolic activation | CYP1A1, CYP1A2 | oup.com, oup.com |

| Inhibitor | Pentachlorophenol | Inhibits mutagenicity but enhances carcinogenicity | Sulfotransferase | researchgate.net |

| Inhibitor | 1-Aminobenzotriazole | General inhibition of metabolic activation | Multiple CYPs | nih.gov |

Influence of Retinoids and Carotenoids

Dietary and Environmental Modulators

Dietary composition has been shown to influence the carcinogenicity of aminoazo dyes. Early studies noted that the incidence of liver cancer induced by this compound was significantly reduced when the basal diet consisted of wheat or rye instead of rice. The addition of dietary yeast was also found to have a protective effect. These findings from several decades ago pointed towards the importance of nutritional factors in modulating chemical carcinogenesis. acs.org

More recent research suggests that specific dietary components can influence the expression of metabolic enzymes. For example, squalene, a compound found in olive oil, has been shown to induce CYP2B10 and CYP2C55. unizar.es The induction of such enzymes could potentially alter the metabolic fate of this compound, although direct studies are lacking. The metabolic processing of azo dyes can also be affected by various dietary elements like fiber and proteins, which can influence the gut microbiota responsible for azo bond reduction.

Environmental exposure to other chemicals can also theoretically modulate this compound's effects. Widespread industrial chemicals have the potential to interact with the same nuclear receptors and metabolic pathways that this compound affects, such as the aryl hydrocarbon receptor (AhR) and constitutive androstane (B1237026) receptor (CAR). nih.gov Such interactions could lead to synergistic or antagonistic effects on its toxicity, highlighting the importance of considering combined exposures in risk assessment.

Mechanistic Insights into Protective and Enhancing Effects

The modulation of this compound's toxicity stems from a complex interplay of mechanisms at the molecular level.

Protective Mechanisms: The primary protective mechanism identified is the inhibition of metabolic activation. As seen with retinoids, compounds that prevent the initial CYP-mediated N-hydroxylation of this compound can effectively block the formation of its genotoxic metabolites. nih.govcapes.gov.br

Enhancing and Carcinogenic Mechanisms: The mechanisms that enhance or mediate its carcinogenicity are more multifaceted.

Nuclear Receptor Activation: A key mechanism of this compound's action is the activation of xenobiotic-sensing nuclear receptors, namely the Constitutive Androstane Receptor (CAR) and the Aryl hydrocarbon Receptor (AhR). researchgate.netresearchgate.netosti.gov Activation of CAR by this compound is a species-specific event that correlates with its hepatocarcinogenicity in mice. researchgate.net This activation leads to the downstream induction of a battery of genes, including CYPs (e.g., Cyp2b10) and the proto-oncogene c-Myc. osti.gov Crucially, CAR activation by this compound has been linked to a delayed, but significant, increase in hepatocyte proliferation, which is a well-established factor in tumor promotion. osti.gov

Disruption of Transcription Factor Activity: this compound has been shown to interfere with the function of essential liver transcription factors. Specifically, it reduces the DNA-binding activity of Hepatocyte Nuclear Factor 3 (HNF3, also known as FOXA). researcher.liferesearchgate.netnih.gov This effect is observed in mouse strains susceptible to its carcinogenic effects but not in resistant strains. researcher.lifenih.gov Since HNF3/FOXA proteins are critical regulators of liver-specific gene expression and differentiation, their disruption by this compound likely plays a significant role in the carcinogenic process by altering normal cellular control. researchgate.netresearchgate.net

Metabolic Pathway Shifting: The paradoxical effect of pentachlorophenol, which inhibits mutagenicity while enhancing carcinogenicity, suggests that the parent this compound molecule or its non-sulfated metabolites may possess significant carcinogenic activity through non-genotoxic mechanisms. researchgate.net This indicates that simply blocking one activation pathway (e.g., sulfoconjugation) may shunt the compound towards an alternative, and potentially more potent, carcinogenic pathway, such as one driven by nuclear receptor activation and altered cell signaling.

Advanced Analytical Methodologies for O Aminoazotoluene and Its Metabolites

Chromatographic Techniques for Separation and Quantification.cdn.bauhauslcms.czchemie-brunschwig.ch

Chromatographic methods are the cornerstone for the analysis of o-Aminoazotoluene, providing the necessary separation from complex sample matrices and enabling accurate quantification. These techniques are often coupled with mass spectrometry for unequivocal identification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a preferred method for the determination of this compound and other primary aromatic amines (PAAs). lcms.cznih.gov This technique offers high sensitivity and selectivity, making it suitable for trace-level analysis in diverse samples such as textiles, food packaging materials, cosmetics, and biological fluids. nih.govscientificlabs.comsigmaaldrich.com

The LC-MS/MS methodology typically involves chromatographic separation on a C18 or other suitable column, followed by detection using a triple quadrupole mass spectrometer. lcms.cz The instrument is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for the target analyte. nih.gov For this compound, the protonated molecule [M+H]+ is often selected as the precursor ion. shimadzu.com

Studies have demonstrated the successful application of LC-MS/MS for the simultaneous analysis of multiple aromatic amines, including this compound, in human urine. nih.gov The method's excellent linearity, accuracy, and precision make it a reliable tool for biomonitoring and exposure assessment. nih.gov

Table 1: Example of LC-MS/MS Parameters for this compound Analysis

| Parameter | Value |

| Chromatographic Column | Agilent Poroshell 120 SB-C18 lcms.cz |

| Mobile Phase | Gradient of acetonitrile (B52724) and water with formic acid lcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Precursor Ion (Q1) | m/z 226.1 lcms.cz |

| Product Ions (Q3) | m/z 121.1, 107.1 lcms.cz |

| Limit of Detection (LOD) | 0.7 µg/L lcms.cz |

This table is for illustrative purposes; specific parameters may vary based on the instrumentation and matrix being analyzed.

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. cdn.bauhausgoogle.com It is frequently employed for the determination of aromatic amines formed from the reductive cleavage of azo dyes in textiles. restek.comicpms.cz Standard methods, such as EN 14362-1:2012, often utilize GC-MS for this purpose. restek.com

Prior to GC-MS analysis, a derivatization step is sometimes necessary to improve the volatility and thermal stability of the polar aromatic amines. However, methods have been developed that allow for direct analysis. The separation is typically achieved on a mid-polarity capillary column, such as one with a 35% diphenyl / 65% dimethyl polysiloxane stationary phase. gcms.cz The mass spectrometer is operated in scan or selected ion monitoring (SIM) mode for detection and quantification. gcms.cz

While GC-MS is a robust and widely used technique, it can sometimes be challenging to separate certain structural isomers. lcms.cz

Table 2: Typical GC-MS Parameters for this compound

| Parameter | Value |

| GC Column | Rtx-35MS (30 m x 0.32 mm I.D., 0.25 µm) gcms.cz |

| Injector Temperature | 260°C gcms.cz |

| Carrier Gas | Helium gcms.cz |

| MS Ionization Mode | Electron Ionization (EI) |

| Characteristic Ions (m/z) | 225 (Molecular Ion), 106, 91 nih.gov |

This table provides representative parameters. Actual conditions can differ based on the specific instrument and analytical requirements.

High-performance liquid chromatography (HPLC) coupled with various detectors is a versatile and widely used method for the determination of this compound. sigmaaldrich.comsigmaaldrich.com HPLC offers the advantage of analyzing thermally labile and polar compounds without the need for derivatization. lcms.cz

Different types of detectors can be used with HPLC, including:

Diode-Array Detector (DAD) or UV-Vis Detector: This is a common detector for HPLC analysis of azo dyes and aromatic amines. jst.go.jp The detection wavelength is selected based on the maximum absorbance of this compound, which is around 385 nm. jst.go.jp HPLC-DAD methods have been successfully used for the analysis of this compound in various products. jst.go.jp

Mass Spectrometry (MS) Detector: As discussed in section 7.1.1, coupling HPLC with a mass spectrometer provides the highest level of sensitivity and specificity. sigmaaldrich.com